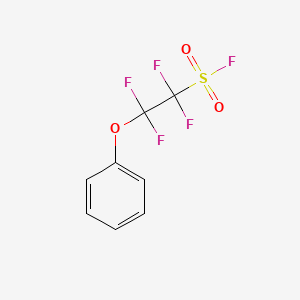
Quinoline-2-sulfonyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2-sulfonyl Fluoride is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a nitrogenous heterocyclic aromatic organic compound with the chemical formula C₉H₇N this compound is characterized by the presence of a sulfonyl fluoride group attached to the second position of the quinoline ring
Mechanism of Action
Target of Action
Quinoline-2-sulfonyl Fluoride, as a sulfonyl fluoride derivative, is known to act as an electrophilic warhead . Sulfonyl fluorides have been used by both medicinal chemists and chemical biologists due to their balance of reactivity and stability . Quinoline, a nitrogen-containing heterocyclic compound, is a key component in many biologically active compounds .
Mode of Action
The mode of action of this compound involves the interaction with its targets through a process known as deoxygenative sulfonylation . This process involves the reaction of quinoline N-oxides with sulfonyl chlorides in the presence of CS2 and diethylamine . The reaction proceeds under mild and transition-metal-free conditions .
Biochemical Pathways
Quinoline derivatives have been found to have a broad range of biological activities . They participate in both electrophilic and nucleophilic substitution reactions . The sulfonylation of quinoline N-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Pharmacokinetics
Quinoline derivatives are known to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Result of Action
The sulfonylation of quinoline n-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Action Environment
The action environment of this compound involves a metal-free and reductant-free condition . The reaction proceeds well under these conditions and exhibits a wide substrate scope and functional group tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-2-sulfonyl Fluoride typically involves the introduction of a sulfonyl fluoride group into the quinoline ring. One common method is the reaction of quinoline with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride derivative, which is then treated with a fluoride source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-sulfonyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form quinoline-2-sulfonamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Various quinoline-2-sulfonyl derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Quinoline-2-sulfonamide derivatives.
Scientific Research Applications
Quinoline-2-sulfonyl Fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities. It is also studied for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
Comparison with Similar Compounds
Quinoline-2-sulfonyl Fluoride can be compared with other similar compounds, such as:
Quinoline-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group. It has different reactivity and biological activity.
Quinoline-2-sulfonic Acid: Contains a sulfonic acid group, which significantly alters its chemical properties and applications.
Fluoroquinolines: A class of compounds with fluorine atoms attached to the quinoline ring. These compounds are known for their broad-spectrum antimicrobial activity.
Uniqueness: this compound is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This group allows for specific interactions with nucleophilic residues in enzymes, making it a valuable tool in enzyme inhibition studies and drug development.
Properties
IUPAC Name |
quinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNTZHUFNOYUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-36-4 |
Source


|
| Record name | quinoline-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)

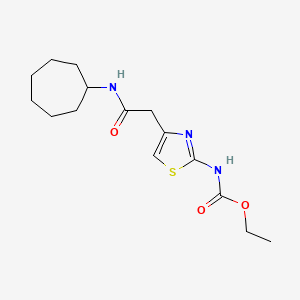
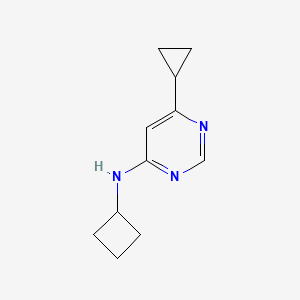
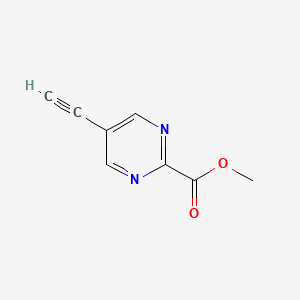
![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2509057.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)
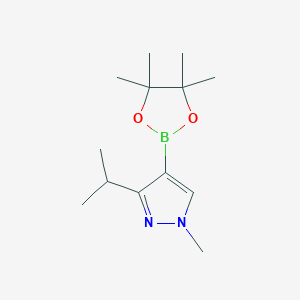

![(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2509063.png)
